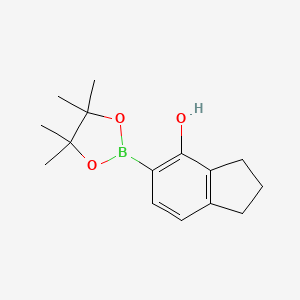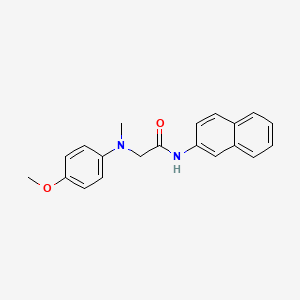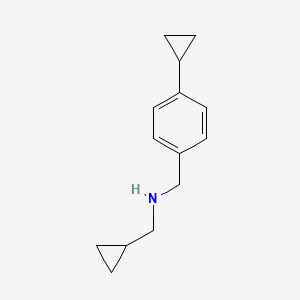
Disodium bis(methoxycarbonyl)thiophene-3,4-bis(olate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium bis(methoxycarbonyl)thiophene-3,4-bis(olate) is a chemical compound with the molecular formula C8H6Na2O6S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of disodium bis(methoxycarbonyl)thiophene-3,4-bis(olate) typically involves the following steps:
Starting Materials: The synthesis begins with thiophene-3,4-dicarboxylic acid as the primary starting material.
Esterification: The carboxylic acid groups are esterified using methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the dimethyl ester derivative.
Oxidation: The thiophene ring is then oxidized using an oxidizing agent like hydrogen peroxide or potassium permanganate to introduce hydroxyl groups at the 3 and 4 positions.
Neutralization: The resulting dihydroxy compound is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods: Industrial production of disodium bis(methoxycarbonyl)thiophene-3,4-bis(olate) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of thiophene-3,4-dicarboxylic acid are esterified in industrial reactors.
Continuous Oxidation: The oxidation step is carried out in continuous flow reactors to ensure efficient and consistent production.
Automated Neutralization: The neutralization process is automated to maintain precise control over the pH and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Disodium bis(methoxycarbonyl)thiophene-3,4-bis(olate) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form thiophene-3,4-dioxide derivatives.
Reduction: Reduction reactions can convert the compound into thiophene-3,4-diol derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation Products: Thiophene-3,4-dioxide derivatives.
Reduction Products: Thiophene-3,4-diol derivatives.
Substitution Products: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
Disodium bis(methoxycarbonyl)thiophene-3,4-bis(olate) has several scientific research applications:
Organic Electronics: It is used as a building block for the synthesis of organic semiconductors and conductive polymers.
Materials Science: The compound is utilized in the development of advanced materials with unique electronic and optical properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of disodium bis(methoxycarbonyl)thiophene-3,4-bis(olate) involves its ability to interact with various molecular targets and pathways:
Molecular Targets: The compound can bind to specific proteins and enzymes, modulating their activity.
Pathways Involved: It can influence cellular signaling pathways, including those involved in oxidative stress and inflammation.
Comparación Con Compuestos Similares
- Disodium 2,5-bis(methoxycarbonyl)thiophene-3,4-diolate
- Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate
Comparison: Disodium bis(methoxycarbonyl)thiophene-3,4-bis(olate) is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct electronic properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable compound for various applications in organic electronics and materials science.
Propiedades
Fórmula molecular |
C8H8Na2O6S |
|---|---|
Peso molecular |
278.19 g/mol |
InChI |
InChI=1S/C8H8O6S.2Na/c1-13-7(11)5-3(9)4(10)6(15-5)8(12)14-2;;/h9-10H,1-2H3;; |
Clave InChI |
ZJTBQUZDXYGWOG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C(=C(S1)C(=O)OC)O)O.[Na].[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


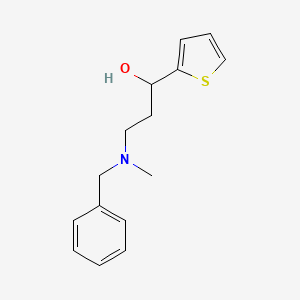
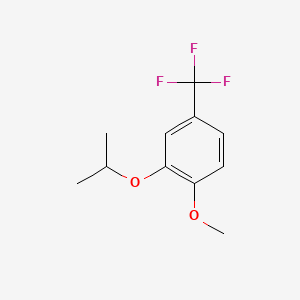
![4-chloro-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B14772329.png)
![2-[3-(Tert-butoxycarbonylamino)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetic acid](/img/structure/B14772335.png)
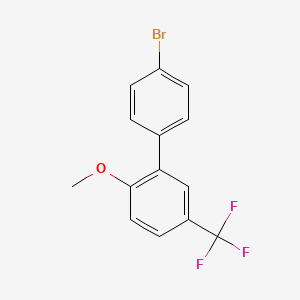
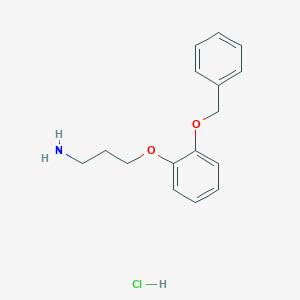
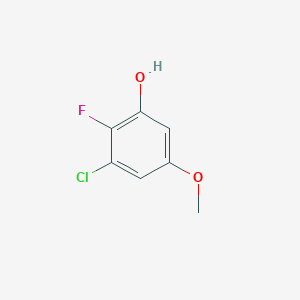
![3-[[3,5-Dimethyl-4-(1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-9-yloxy)benzoyl]amino]-3-phenylpropanoic acid](/img/structure/B14772357.png)

![Tert-butyl 3-[2-aminopropanoyl(methyl)amino]piperidine-1-carboxylate](/img/structure/B14772367.png)
